N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its indazole and pyran moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Indazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Pyran Ring: The pyran ring is synthesized through cyclization reactions involving dihydropyran and suitable catalysts.
Coupling Reactions: The final step involves coupling the indazole and pyran moieties using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide
- N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide
- N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of indazole and pyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-24-19-10-6-5-9-17(19)18(23-24)15-22-20(25)21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABBTJCMMTUORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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